molecular formula C15H22N2O2 B5635511 (2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone

(2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone

Cat. No.: B5635511
M. Wt: 262.35 g/mol
InChI Key: BYUGZKAATWDLDC-HNNXBMFYSA-N
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Description

(2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone is a complex organic compound that features both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone typically involves multiple steps. One efficient method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can lead to fully saturated pyrrolidine derivatives.

Scientific Research Applications

(2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone is unique due to its specific combination of pyridine and pyrrolidine rings, along with the presence of a hydroxy group and ethyl substituent. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-12-8-11(6-7-16-12)13(18)17-9-14(2,3)15(4,19)10-17/h6-8,19H,5,9-10H2,1-4H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUGZKAATWDLDC-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C(=O)N2CC(C(C2)(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC=CC(=C1)C(=O)N2C[C@](C(C2)(C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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